Clotrimazole-d5

LC-MS/MS Bioanalysis Internal Standard

Clotrimazole-d5 is a pentadeuterated internal standard that co-elutes and ionizes identically to unlabeled clotrimazole, simultaneously correcting for extraction recovery losses and ion suppression/enhancement in LC-MS/MS. This ensures 100% of incurred sample reanalysis (ISR) samples meet the ±20% acceptance criteria in GLP PK studies per FDA/EMA guidelines. Its ≥99 atom % D purity eliminates phantom analyte peaks, enabling a definitive LLOQ of 0.01 ng/mL for environmental trace analysis. Also serves as a dual-use probe for CYP3A4 kinetic isotope effect studies, consolidating DDI and quantification assays into one analytical batch.

Molecular Formula C22H17ClN2
Molecular Weight 349.9 g/mol
Cat. No. B562977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClotrimazole-d5
Synonyms1-[(2-Chlorophenyl)-diphenyl-d5-methyl]-1H-imidazole;  FB-5097-d5;  Bay b 5097-d5; _x000B_Canesten-d5;  Canifug-d5;  Empecid-d5;  Mycofung-d5;  Desamix F-d5;  Diphenyl(2-chlorophenyl)(1-imidazolyl)methane-d5;  Empecid-d5;  Femcare-d5;  Gyne-Lotrimin-d5;  Gyne-Lotrimin
Molecular FormulaC22H17ClN2
Molecular Weight349.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4
InChIInChI=1S/C22H17ClN2/c23-21-14-8-7-13-20(21)22(25-16-15-24-17-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H/i1D,3D,4D,9D,10D
InChIKeyVNFPBHJOKIVQEB-MBRJKSRSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clotrimazole-d5: A Deuterated Internal Standard for Precise LC-MS/MS Quantification of Clotrimazole


Clotrimazole-d5 (CAS 1185076-41-8) is a pentadeuterated isotopologue of the imidazole antifungal agent clotrimazole, wherein five hydrogen atoms on a phenyl ring are substituted with deuterium . It serves as a stable isotope-labeled (SIL) internal standard specifically designed for the accurate quantification of unlabeled clotrimazole in complex biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [1]. The compound is supplied as a white crystalline solid with a molecular weight of 349.87 g/mol and is typically stored at -20°C to maintain stability .

Why Clotrimazole-d5 Cannot Be Replaced by Unlabeled Clotrimazole or Non-Isotopic Internal Standards in Quantitative Bioanalysis


In quantitative LC-MS/MS, the accuracy of an assay is severely compromised when the internal standard (IS) does not co-elute and ionize identically to the target analyte. Unlabeled clotrimazole cannot serve as an IS for itself, while structurally similar but non-isotopic internal standards (e.g., ibuprofen, econazole) exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies in the electrospray source [1]. Such mismatches introduce uncontrolled matrix effects and variability, leading to inaccurate quantification [2]. Clotrimazole-d5, as a stable isotope-labeled analog, overcomes these limitations by demonstrating near-identical physicochemical behavior to the analyte, thereby correcting for recovery losses and ion suppression/enhancement simultaneously .

Quantitative Differentiation Evidence: Clotrimazole-d5 vs. Unlabeled Clotrimazole and Alternative Internal Standards


Mass Spectrometric Differentiation: A Definitive +5 Da Shift Enables Unambiguous MRM Detection

Clotrimazole-d5 incorporates five deuterium atoms, resulting in a molecular ion ([M+H]+) that is 5 mass units higher than that of unlabeled clotrimazole (m/z 277 → m/z 282 for the base peak) . This mass shift permits the mass spectrometer to distinguish the internal standard from the analyte in the same injection without spectral overlap, a prerequisite for accurate isotope dilution mass spectrometry .

LC-MS/MS Bioanalysis Internal Standard

Isotopic Enrichment Purity: ≥99 Atom % D Ensures Minimal Interference and Linear Quantitation

Clotrimazole-d5 is manufactured to a certified isotopic enrichment of ≥99 atom % deuterium (i.e., <1% residual unlabeled clotrimazole contamination) . In contrast, lower-grade deuterated standards or in-house synthesized analogs may contain 2-5% unlabeled carryover, which artificially elevates the baseline and compromises the lower limit of quantification (LLOQ) [1].

Method Validation Isotopic Purity Regulatory Compliance

Superior Ionization Matrix Effect Correction Compared to Structural Analogs

When using a structural analog internal standard (e.g., ibuprofen or econazole), the relative matrix effect factor can vary by 15-40% across different plasma lots due to differential ionization suppression [1]. Because Clotrimazole-d5 co-elutes with clotrimazole, it experiences the identical ionization environment, normalizing the matrix effect to near unity (IS-normalized ME ≈ 1.0) [2].

Matrix Effect Ion Suppression Bioanalytical Method Validation

Identical Extraction Recovery Eliminates Sample Preparation Bias

In bioanalytical workflows, the extraction recovery of a structural analog internal standard can differ significantly from the analyte (e.g., 68% for clotrimazole vs. 55% for analog) [1]. As a deuterated isotopologue, Clotrimazole-d5 exhibits partition coefficients and protein binding properties effectively identical to unlabeled clotrimazole, ensuring the ratio of analyte to IS remains constant from sample extraction through to detection [2].

Sample Preparation Recovery Accuracy

Utility in Mechanistic CYP Inhibition Studies via Kinetic Isotope Effects

Unlike unlabeled clotrimazole, which serves only as a functional CYP inhibitor, Clotrimazole-d5 can be employed in kinetic isotope effect (KIE) experiments to elucidate the precise mechanism of CYP-mediated metabolism . The deuterium substitution on the phenyl ring can slow the rate of oxidative metabolism if C-H bond cleavage is rate-limiting, allowing researchers to distinguish between different metabolic pathways or to validate the role of specific CYP isoforms [1].

Cytochrome P450 Drug Metabolism Mechanistic Studies

Optimal Deployment Scenarios for Clotrimazole-d5 in Analytical and Pharmaceutical Workflows


Regulated Bioequivalence and Pharmacokinetic (PK) Studies

In GLP-compliant PK studies of clotrimazole formulations, Clotrimazole-d5 is the gold-standard internal standard to meet FDA/EMA validation guidelines. As demonstrated in Section 3, its identical recovery and co-elution properties minimize inter-subject matrix variability, ensuring that 100% of incurred sample reanalysis (ISR) samples fall within the ±20% acceptance criteria [1]. This avoids costly batch failures and delays in ANDA submissions.

Trace-Level Environmental Monitoring and Ecotoxicology

For quantifying sub-ppb levels of clotrimazole contamination in surface water or wastewater effluent, the ≥99 atom % D purity of Clotrimazole-d5 is critical. Lower purity internal standards introduce a 'phantom' analyte peak that obscures the LLOQ. Clotrimazole-d5 enables a definitive LLOQ of 0.01 ng/mL or lower, allowing for accurate environmental risk assessment of this persistent pharmaceutical pollutant [2].

CYP450-Mediated Drug-Drug Interaction (DDI) Investigations

While quantifying clotrimazole exposure in DDI studies, researchers can simultaneously utilize Clotrimazole-d5 as a mechanistic probe. Its isotopic labeling supports deuterium kinetic isotope effect studies to determine if CYP3A4-mediated oxidation is the primary clearance pathway. This dual-use case consolidates two separate assays into one analytical batch, saving 30-50% in sample volume and instrument time .

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